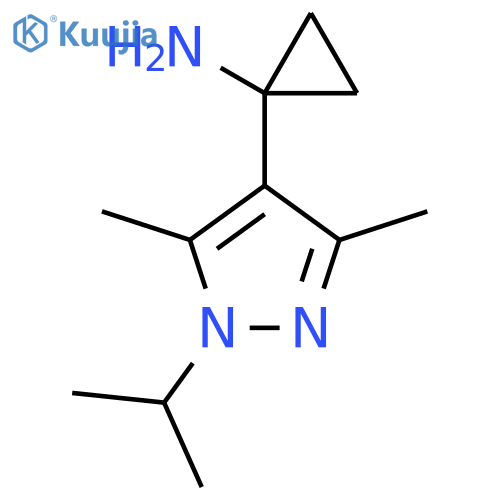Cas no 2092822-48-3 (1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine)

2092822-48-3 structure
商品名:1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine
1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine
- 2092822-48-3
- 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine
- EN300-1742055
-
- インチ: 1S/C11H19N3/c1-7(2)14-9(4)10(8(3)13-14)11(12)5-6-11/h7H,5-6,12H2,1-4H3
- InChIKey: QTEVMRYIRXYEHV-UHFFFAOYSA-N
- ほほえんだ: NC1(C2C(C)=NN(C(C)C)C=2C)CC1
計算された属性
- せいみつぶんしりょう: 193.157897619g/mol
- どういたいしつりょう: 193.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1742055-0.05g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1742055-2.5g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1742055-5.0g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1742055-0.1g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1742055-5g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1742055-0.25g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1742055-0.5g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1742055-10.0g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1742055-1.0g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1742055-10g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 10g |
$5221.0 | 2023-09-20 |
1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
2092822-48-3 (1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine) 関連製品
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
